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molecular formula C12H12F2O B175172 4-(3,5-Difluorophenyl)cyclohexanone CAS No. 156265-95-1

4-(3,5-Difluorophenyl)cyclohexanone

Cat. No. B175172
M. Wt: 210.22 g/mol
InChI Key: LHELOYUWBUCWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248260B1

Procedure details

Grignard reagent was prepared from 50.0 g (259 mmol) of 3,5-difluorobromobenzene and 6.32 g (260 mmol) of dried magnesium in 350 ml of THF, and cooled down to 0° C. Solution of 40.6 g (260 mmol) of a commercially available cyclohexanedionemonoethylene ketal in 300 ml of THF was added dropwise thereto. After finishing of the dropping, the reaction product was warmed up to room temperature and stirred for 3 hours. The reaction product was added to 500 ml of 6N hydrochloric acid, the product was extracted with toluene, washed with saturated aqueous sodium bicarbonate solution and water, dried over magnesium sulfate, and the solvent was distilled off. To the residue was added 100 ml of toluene and 5 g of p-toluene sulfonic acid (hereinafter abbreviated to PTS) and refluxed for 5 hours with the water formed by the reaction being removed by a Dean and Stark. Subsequently, 2 g of ethylene glycol was added and refluxed for 2 hours. To the reaction product was added 200 ml of water, the organic layer was washed with saturated aqueous sodium bicarbonate solution and water in turn, dried over magnesium sulfate, and then the solvent was distilled off. The residue was purified by column chromatography treatment using toluene/ethyl acetate (4/1) as eluent, and then subjected to hydrogenation in ethanol using 2.02 g of 5% Pd/C as catalyst. After termination of the reaction, the catalyst was filtered off, and the ethanol was distilled off. After the concentrated product thus obtained was refluxed in 150 ml of formic acid for 3 hours, 400 ml of water was added to the reaction product, the product was extracted with toluene, the extract was washed with saturated aqueous sodium bicarbonate solution and water in turn, the toluene layer was dried over magnesium sulfate, and then the toluene was distilled off to obtain 20.2 g (96.1 mmol) of 4-(3,5-difluorophenyl)cyclohexanone. Yield of this product from 3,5-difluorobromobenzene was 37.1%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([F:8])[CH:7]=1.[Mg].Cl.[OH2:12]>C1COCC1.C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:2]2[CH2:3][CH2:4][C:5](=[O:12])[CH2:6][CH2:7]2)[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Name
Quantity
6.32 g
Type
reactant
Smiles
[Mg]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction product was warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
To the residue was added 100 ml of toluene and 5 g of p-toluene sulfonic acid (hereinafter abbreviated to PTS)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours with the water
Duration
5 h
CUSTOM
Type
CUSTOM
Details
formed by the reaction
CUSTOM
Type
CUSTOM
Details
being removed by a Dean and Stark
ADDITION
Type
ADDITION
Details
Subsequently, 2 g of ethylene glycol was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
To the reaction product was added 200 ml of water
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium bicarbonate solution and water in turn
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography treatment
CUSTOM
Type
CUSTOM
Details
After termination of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off
CUSTOM
Type
CUSTOM
Details
After the concentrated product thus obtained
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene
WASH
Type
WASH
Details
the extract was washed with saturated aqueous sodium bicarbonate solution and water in turn
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96.1 mmol
AMOUNT: MASS 20.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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